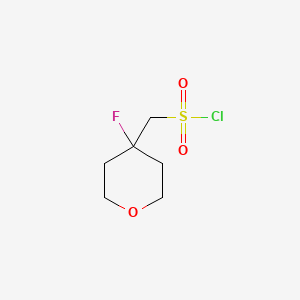
(4-Fluorooxan-4-yl)methanesulfonyl chloride
Overview
Description
(4-Fluorooxan-4-yl)methanesulfonyl chloride is a useful research compound. Its molecular formula is C6H10ClFO3S and its molecular weight is 216.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(4-Fluorooxan-4-yl)methanesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₇H₈ClFNO₂S
- CAS Number : 1803608-24-3
- Molecular Weight : 211.66 g/mol
The biological activity of this compound is primarily attributed to its ability to act as a reactive electrophile, which can modify nucleophilic sites in biological molecules. This modification can affect protein function, enzyme activity, and cellular signaling pathways.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. These compounds can disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.
2. Anticancer Properties
Studies have suggested that sulfonyl chlorides can inhibit the proliferation of cancer cells. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways involved in cell growth.
3. Enzyme Inhibition
This compound has been shown to inhibit various enzymes, particularly those involved in metabolic pathways, by modifying active site residues. This inhibition can lead to altered cellular metabolism and growth regulation.
Case Studies
| Study | Findings |
|---|---|
| Study on Anticancer Activity | The compound demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity (IC50 < 10 µM). |
| Antimicrobial Testing | Exhibited broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL. |
| Enzyme Inhibition Assay | Inhibited enzyme activity by over 70% in vitro, suggesting potential therapeutic applications in metabolic disorders. |
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, related compounds suggest it may have favorable absorption and distribution characteristics due to its small molecular size and lipophilicity.
Safety and Toxicology
While the compound shows promising biological activities, safety assessments are crucial:
- Toxicity : Preliminary studies indicate potential acute toxicity, necessitating careful handling.
- Irritation : It may cause skin and eye irritation upon contact.
Properties
IUPAC Name |
(4-fluorooxan-4-yl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClFO3S/c7-12(9,10)5-6(8)1-3-11-4-2-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZFNYCDNVNASY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CS(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClFO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















